DSP-4 (DSP-4) is a synthetic compound that serves as a valuable tool in scientific research, primarily in the fields of neuroscience and pharmacology. Its classification as a neurotoxin stems from its specific action on noradrenergic neurons, particularly those originating from the locus coeruleus (LC) in the brain. [] Researchers utilize DSP-4 to induce selective depletion of norepinephrine (NE), a neurotransmitter, in experimental models, enabling them to investigate the role of NE in various physiological and behavioral processes. [, , , , , , , , , ]
N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, commonly referred to as DSP4, is a neurotoxic compound primarily studied for its effects on norepinephrine systems in the central nervous system. It is classified as an adrenergic neurotoxin and is utilized in various scientific research applications, particularly in neuropharmacology and neurobiology.
DSP4 is synthesized from N-ethyl-2-bromobenzylamine through a chlorination process involving 2-chloroethylamine. It is commercially available from chemical suppliers such as Sigma-Aldrich and is often used in laboratory settings for research purposes related to neurotransmitter dynamics and neurotoxicology.
The synthesis of N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride features a benzylamine backbone with a bromine atom and a chloroethyl group attached to the nitrogen atom. This configuration contributes to its neurotoxic properties.
N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride participates in several significant chemical reactions:
The reactivity of DSP4 is largely attributed to its electrophilic nature, which allows it to interact with nucleophilic sites within biological molecules, particularly proteins involved in neurotransmitter transport.
The primary mechanism of action for N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride involves its interaction with norepinephrine transporters. Upon administration, DSP4 inhibits norepinephrine uptake, leading to increased levels of norepinephrine in synaptic clefts.
Research indicates that DSP4 depletes endogenous norepinephrine levels by approximately 40% in rat cortical slices when incubated at concentrations around for 60 minutes . The compound enhances the release of norepinephrine from storage vesicles, contributing to its neurotoxic effects.
The compound's solubility and stability are critical for its application in biological studies, where precise dosing and administration are necessary for accurate results.
N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride has several important applications in scientific research:
DSP-4 exhibits remarkable selectivity for NE neurons originating from the locus coeruleus (LC). Upon systemic administration, it crosses the blood-brain barrier and accumulates in NE terminals via the norepinephrine transporter (NET). Within neurons, it cyclizes to an aziridinium ion that alkylates vital cellular components, initiating terminal degeneration. Cortical, hippocampal, and cerebellar regions—primarily innervated by the LC—sustain norepinephrine depletion to 10–30% of baseline levels, persisting for ≥8 months post-administration [3] [4] [9]. Non-LC noradrenergic populations (e.g., hypothalamic neurons) and dopaminergic/serotonergic systems remain largely unaffected [9].
Peripherally, DSP-4 reduces NE uptake in cardiac atria, though this effect reverses within weeks, contrasting with central persistence. This differential recovery underscores distinct vulnerability patterns: central LC projections lack robust regenerative capacity compared to peripheral or non-LC neurons [3] [6]. Crucially, desipramine (a NET inhibitor) pre-treatment abolishes DSP-4 toxicity, confirming NET-dependent uptake as the gateway to its neurotoxic action [3] [4].
Table 1: Regional Selectivity of DSP-4-Induced Noradrenergic Depletion
Brain Region | NE Reduction | DBH Activity Loss | Persistence |
---|---|---|---|
Cerebral Cortex | >70% | >80% | >8 months |
Cerebellum | >75% | >75% | >8 months |
Hippocampus | >65% | >70% | >8 months |
Hypothalamus | <20% | <15% | Transient (if present) |
Striatum (DA terminals) | None | None | Not applicable |
DSP-4’s acute effects involve massive vesicular norepinephrine release. In vitro, cortical slices incubated with DSP-4 (10 µM) exhibit 40% NE depletion within 60 minutes, accompanied by accelerated spontaneous [³H]NE efflux. Released radioactivity primarily comprises NE and its deaminated metabolite 3,4-dihydroxyphenylglycol (DOPEG). This release is:
Monoamine oxidase B (MAO-B) activation is essential for DSP-4’s neurotoxicity. Pretreatment with MAO-B inhibitors (e.g., deprenyl) or non-selective inhibitors (pargyline) prevents NE depletion in LC-targeted regions. Conversely, MAO-A inhibition (clorgyline) is ineffective. This implies DSP-4 or its metabolites undergo MAO-B-catalyzed conversion to a secondary neurotoxin [2] [4]. The N-propargylamine moiety in deprenyl may confer additional protective mechanisms beyond MAO-B inhibition, potentially involving mitochondrial stabilization or anti-apoptotic pathways [4].
Table 2: Effects of Pharmacological Agents on DSP-4 Neurotoxicity
Pre-treatment Agent | Target | Effect on DSP-4 Toxicity | Mechanistic Insight |
---|---|---|---|
Desipramine | NET blocker | Complete blockade | NET uptake required for toxicity |
Deprenyl | MAO-B inhibitor | Complete blockade | MAO-B activation essential |
Pargyline | MAO-A/B inhibitor | Complete blockade | Confirms MAO-B specificity |
Clorgyline | MAO-A inhibitor | No effect | Excludes MAO-A involvement |
Reserpine | Vesicular depletion | Attenuates NE release | Toxicity requires vesicular NE stores |
Chronic noradrenergic denervation by DSP-4 triggers compensatory receptor adaptations. β-adrenoceptor density increases by 30–50% in the cerebral cortex, measured via [³H]dihydroalprenolol binding. This upregulation reflects postsynaptic supersensitivity due to depleted synaptic NE [9]. Concomitantly, dopamine-β-hydroxylase (DBH) activity declines by >80% in lesioned areas, serving as a structural biomarker of terminal loss [3].
These changes induce persistent synaptic remodeling:
Notably, receptor and metabolic alterations persist for months, establishing DSP-4 as a tool to model chronic noradrenergic hypofunction. Its ability to cross the placenta further enables developmental studies of NE system manipulation [9].
Table 3: Long-Term Neurochemical and Functional Effects of DSP-4
Parameter | Change | Functional Consequence | Time Course |
---|---|---|---|
β-adrenoceptor density | ↑ 30–50% | Enhanced cAMP signaling; altered excitability | >4 months |
DBH activity | ↓ >80% | Reduced NE synthesis capacity | >8 months |
LTP in hippocampus | Impaired | Deficits in memory consolidation | Correlates with NE loss |
Neophobia to novel stimuli | Attenuated | Altered attention to novelty | Weeks to months |
Concluding Remarks
DSP-4 remains indispensable for probing LC-noradrenergic functions. Its triple action—NET-mediated uptake, intra-terminal vesicular disruption, and MAO-B-dependent bioactivation—culminates in selective, long-lasting NE terminal degeneration. Subsequent adrenergic receptor plasticity reveals homeostatic adaptations with profound implications for understanding neuropsychiatric conditions involving noradrenergic dysregulation. Future studies leveraging DSP-4 models should clarify LC-NE interactions with glia, neuroimmune pathways, and neuromodulatory circuits.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7